molecular formula C11H8N2O B12644982 5H-Pyrido(4,3-b)indol-3-ol CAS No. 89846-49-1

5H-Pyrido(4,3-b)indol-3-ol

Cat. No.: B12644982
CAS No.: 89846-49-1
M. Wt: 184.19 g/mol
InChI Key: LUOJTKRRSNAWKK-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indol-3-ol is a heterocyclic compound that belongs to the indole family It is known for its unique structure, which combines a pyridine ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(4,3-b)indol-3-ol typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization reactions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-Pyrido(4,3-b)indol-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of organic electroluminescent devices and displays

Mechanism of Action

The mechanism of action of 5H-Pyrido(4,3-b)indol-3-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to multiple receptors and enzymes, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido(4,3-b)indol-3-ol is unique due to its specific fusion of the pyridine and indole rings, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .

Properties

CAS No.

89846-49-1

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2,5-dihydropyrido[4,3-b]indol-3-one

InChI

InChI=1S/C11H8N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)

InChI Key

LUOJTKRRSNAWKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CNC(=O)C=C3N2

Origin of Product

United States

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